5-Methyl-2-({2-[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]-2-oxoethyl}thio)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid
CAS No.: 831229-34-6
Cat. No.: VC4301454
Molecular Formula: C20H17N5O7S3
Molecular Weight: 535.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 831229-34-6 |
|---|---|
| Molecular Formula | C20H17N5O7S3 |
| Molecular Weight | 535.56 |
| IUPAC Name | 5-methyl-2-[2-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]anilino]-2-oxoethyl]sulfanyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid |
| Standard InChI | InChI=1S/C20H17N5O7S3/c1-9-7-13(24-32-9)25-35(30,31)12-5-3-11(4-6-12)21-14(26)8-33-20-22-17(27)15-10(2)16(19(28)29)34-18(15)23-20/h3-7H,8H2,1-2H3,(H,21,26)(H,24,25)(H,28,29)(H,22,23,27) |
| Standard InChI Key | PXXJMXXNBARWQZ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CSC3=NC4=C(C(=C(S4)C(=O)O)C)C(=O)N3 |
Introduction
Structural Components and Their Significance
-
Thieno[2,3-d]pyrimidine Ring System: This heterocyclic ring system is known for its presence in various biologically active compounds, often exhibiting antimicrobial, antiviral, or anticancer properties.
-
Sulfonamide Moiety: Sulfonamides are commonly used in pharmaceuticals as antibacterial agents due to their ability to inhibit folic acid synthesis in bacteria.
-
Isoxazole Ring: Isoxazoles are known for their presence in compounds with diverse biological activities, including anti-inflammatory and antimicrobial effects.
Synthesis and Characterization
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the thieno[2,3-d]pyrimidine core, introduction of the sulfonamide group, and incorporation of the isoxazole moiety. Characterization would involve techniques like NMR spectroscopy and mass spectrometry to confirm the structure.
Data Tables
Since specific data on this compound is not available, we can consider a hypothetical table that might be used to summarize its properties and activities:
| Property | Description |
|---|---|
| Molecular Formula | Not specified |
| Molecular Weight | Not specified |
| Biological Activity | Potential antimicrobial, antiviral, or anticancer properties |
| Synthesis Method | Multi-step synthesis involving heterocyclic chemistry |
| Characterization Techniques | NMR, MS |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume